

Application Notes & Protocols for Bupranolol Quantification Using Mass Spectrometry

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Compound of Interest

Compound Name: *Bupranolol*

Cat. No.: *B1668059*

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For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for the quantitative analysis of **Bupranolol** in biological matrices using liquid chromatography-mass spectrometry (LC-MS/MS). The protocols outlined below are intended to serve as a guide for developing and validating robust bioanalytical methods for **Bupranolol** in research and drug development settings.

Introduction

Bupranolol is a non-selective beta blocker used in the management of hypertension and glaucoma.[1] Accurate and sensitive quantification of **Bupranolol** in biological samples such as plasma and urine is crucial for pharmacokinetic studies, therapeutic drug monitoring, and toxicological assessments.[2] Mass spectrometry, particularly when coupled with liquid chromatography, offers high selectivity and sensitivity for the determination of drugs like **Bupranolol** in complex biological matrices.[3][4]

This document details a validated LC-MS/MS method for the quantification of **Bupranolol**, including sample preparation, chromatographic separation, and mass spectrometric detection.

Quantitative Data Summary

The following table summarizes the key quantitative parameters for the determination of **Bupranolol** and other beta-blockers using various mass spectrometry-based methods. This

allows for a comparative assessment of the different analytical approaches.

Analyte(s)	Method	Matrix	LLOQ (ng/mL)	Linearity Range (ng/mL)	Recovery (%)	Reference
16 Beta-blockers (including Bupranolol)	LC-MS	Urine	0.53 - 2.23	Not Specified	Not Specified	[3]
18 Beta-blockers	UHPLC-QqQ-MS/MS	Human Blood	0.1 - 0.5	Not Specified	80.0 - 119.6	
Acebutolol, Labetalol, Metoprolol, Propranolol	LC-MS/MS	Human Plasma	10	10 - 1000	73.5 - 89.9	
13 Beta-blockers	SFC-MS/MS	Spiked Urine	< 5	1 - 1000	Not Specified	
Atenolol, Metoprolol, Propranolol	LC/MS	Bovine Whole Blood	0.78 - 1.6	0.78 - 3200	58 - 82	
Propranolol and metabolites	HPLC-MS/MS	Infant Plasma	1 (Propranolol)	1 - 500	Not Specified	

Experimental Protocols

Protocol 1: Quantification of Bupranolol in Human Plasma by LC-MS/MS

This protocol describes a method for the sensitive and selective quantification of **Bupranolol** in human plasma using liquid chromatography-tandem mass spectrometry.

1. Sample Preparation: Liquid-Liquid Extraction (LLE)

- To 500 μ L of human plasma in a polypropylene tube, add 50 μ L of an internal standard (IS) working solution (e.g., Propranolol-d7, 100 ng/mL).
- Vortex mix for 10 seconds.
- Add 100 μ L of 1 M sodium hydroxide to alkalize the sample.
- Add 3 mL of extraction solvent (e.g., ethyl acetate or a mixture of n-hexane and isoamyl alcohol, 98:2, v/v).
- Vortex mix for 5 minutes.
- Centrifuge at 4000 rpm for 10 minutes.
- Transfer the upper organic layer to a clean tube.
- Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.
- Reconstitute the residue in 200 μ L of the mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid).
- Vortex mix for 30 seconds and transfer to an autosampler vial for LC-MS/MS analysis.

2. Liquid Chromatography Conditions

- LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
- Column: A reversed-phase C18 column (e.g., 50 mm x 2.1 mm, 3.5 μ m particle size).
- Mobile Phase A: 0.1% formic acid in water.
- Mobile Phase B: 0.1% formic acid in acetonitrile.
- Gradient Elution:
 - 0-0.5 min: 10% B
 - 0.5-3.0 min: 10-90% B

- 3.0-4.0 min: 90% B
- 4.0-4.1 min: 90-10% B
- 4.1-6.0 min: 10% B
- Flow Rate: 0.4 mL/min.
- Injection Volume: 10 μ L.
- Column Temperature: 40°C.

3. Mass Spectrometry Conditions

- Mass Spectrometer: A triple quadrupole mass spectrometer.
- Ionization Source: Electrospray Ionization (ESI), positive mode.
- Multiple Reaction Monitoring (MRM) Transitions:
 - **Bupranolol**: Precursor ion (Q1) m/z 272.2 \rightarrow Product ion (Q3) m/z 116.1 (quantifier), m/z 74.1 (qualifier).
 - Internal Standard (Propranolol-d7): Precursor ion (Q1) m/z 267.2 \rightarrow Product ion (Q3) m/z 116.1.
- Ion Source Parameters:
 - Capillary Voltage: 3.5 kV.
 - Source Temperature: 150°C.
 - Desolvation Temperature: 400°C.
 - Desolvation Gas Flow: 800 L/hr.
 - Cone Gas Flow: 50 L/hr.

- Collision gas (Argon) pressure and collision energies should be optimized for the specific instrument.

4. Calibration and Quality Control

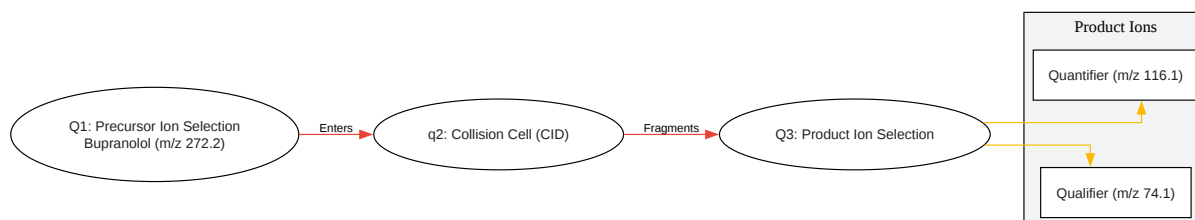
- Prepare calibration standards and quality control (QC) samples by spiking known concentrations of **Bupranolol** into blank plasma.
- A typical calibration curve range would be 1-1000 ng/mL.
- QC samples should be prepared at low, medium, and high concentrations.

Visualizations



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Caption: Workflow for **Bupranolol** quantification in plasma.



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Caption: MRM detection of **Bupranolol**.

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